molecular formula C12H13ClO3 B1679027 Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Cat. No.: B1679027
M. Wt: 240.68 g/mol
InChI Key: BSRPDXCMAOIUOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

INF4E is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acrylate in the presence of a base, followed by reduction and esterification reactions . The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of INF4E follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

INF4E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

INF4E has a wide range of scientific research applications, including:

Mechanism of Action

INF4E exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the inflammatory response. It specifically inhibits caspase-1 and NLRP3 ATPase activities, leading to reduced production of pro-inflammatory cytokines like interleukin-1β and interleukin-18. This inhibition helps protect against myocardial injury and dysfunction by reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INF4E is unique due to its specific inhibition of both caspase-1 and NLRP3 ATPase activities, making it a potent anti-inflammatory agent. Its ability to protect against myocardial ischemia-reperfusion injury sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPDXCMAOIUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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